methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate
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Overview
Description
Methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate is a chemical compound with a complex structure that includes a pteridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate typically involves multiple steps. One common method includes the reaction of 2,4-diamino-6-formylpteridine with methyl 4-aminobenzoate under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pteridine ring system.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to folic acid derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active sites. This inhibition can disrupt metabolic pathways and cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known folic acid antagonist used in cancer therapy.
Aminopterin: Another folic acid antagonist with similar applications.
Pteropterin: A compound with a similar pteridine ring system.
Uniqueness
Methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other similar compounds
Properties
Molecular Formula |
C16H17N7O3 |
---|---|
Molecular Weight |
355.35 g/mol |
IUPAC Name |
methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate |
InChI |
InChI=1S/C16H17N7O3/c1-23(9-5-3-8(4-6-9)15(25)26-2)7-10-14(24)21-13-11(19-10)12(17)20-16(18)22-13/h3-6H,7H2,1-2H3,(H5,17,18,20,21,22,24) |
InChI Key |
RYJBXJXLCKKHER-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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